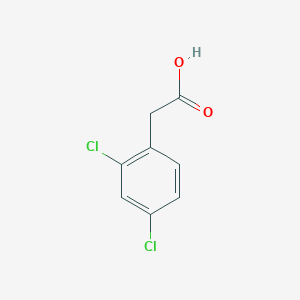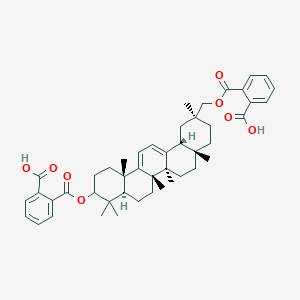
Odddh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Odddh is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of organic compounds known as phenols, which are widely used in various industries, including pharmaceuticals, cosmetics, and food additives. Odddh has been studied extensively for its ability to modulate various biochemical and physiological processes in the body.
Mécanisme D'action
The mechanism of action of Odddh is not fully understood. However, it is believed that Odddh modulates various biochemical and physiological processes in the body by interacting with specific receptors or enzymes. For example, Odddh has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Odddh has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Odddh has been shown to have various biochemical and physiological effects in the body. It has been shown to have antioxidant properties and can scavenge free radicals. Odddh has also been shown to inhibit the activity of COX-2, which reduces inflammation. In addition, Odddh has been shown to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress. Odddh has also been shown to have antitumor properties and may be useful in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Odddh in lab experiments is its high purity and yield. Odddh can be synthesized using various methods, and the most commonly used method yields a high purity product with a high yield. In addition, Odddh has been extensively studied, and its potential therapeutic applications have been well documented. However, one of the limitations of using Odddh in lab experiments is its cost. Odddh is a relatively expensive compound, and its use in large-scale experiments may not be feasible.
Orientations Futures
There are several future directions for the study of Odddh. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to investigate the mechanism of action of Odddh, particularly its interactions with specific receptors or enzymes. In addition, future studies could focus on the development of more cost-effective methods for synthesizing Odddh, which would make it more accessible for large-scale experiments. Finally, future studies could investigate the potential side effects of Odddh, particularly in long-term use.
Méthodes De Synthèse
Odddh can be synthesized by several methods, including the reaction of phenol with methanol, the reaction of phenol with formaldehyde, or the reaction of phenol with acetic anhydride. The most commonly used method for synthesizing Odddh is the reaction of phenol with methanol in the presence of an acid catalyst. This method yields a high purity product with a high yield.
Applications De Recherche Scientifique
Odddh has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. Odddh has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, Odddh has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
102416-28-4 |
|---|---|
Nom du produit |
Odddh |
Formule moléculaire |
C46H56O8 |
Poids moléculaire |
736.9 g/mol |
Nom IUPAC |
2-[[(2S,4aS,6aR,6bS,8aR,12aS,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C46H56O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-17,33-34,36H,18-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,36?,42-,43+,44-,45+,46+/m0/s1 |
Clé InChI |
OVUWHPVLTCHBKS-YOOADNSVSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC=C4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)O)C)(C)COC(=O)C7=CC=CC=C7C(=O)O |
SMILES |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C |
Synonymes |
18-olean-9(11),12-diene-3,30-diol dihemiphthalate 18-olean-9(11),12-diene-3,30-diol dihemiphthalate, disodium salt, (3beta,20beta)-isomer ODDDH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



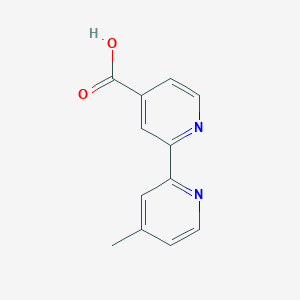
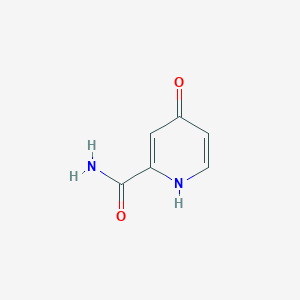
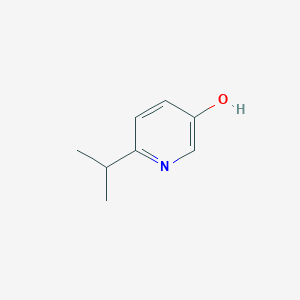
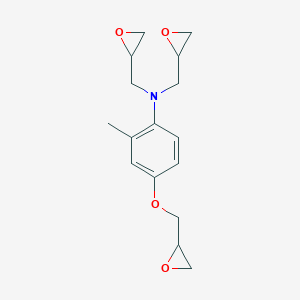
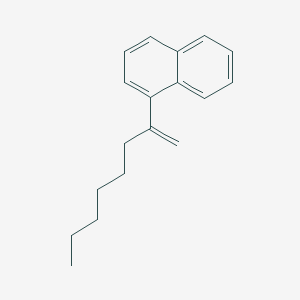
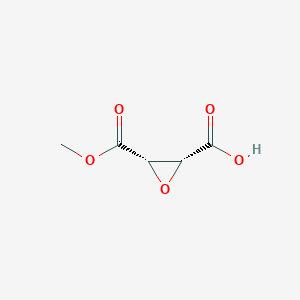
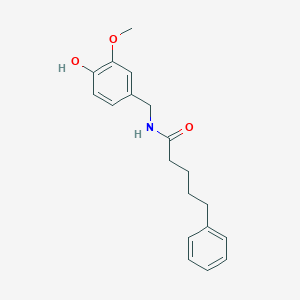
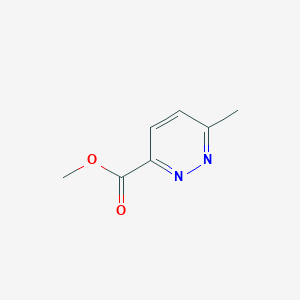
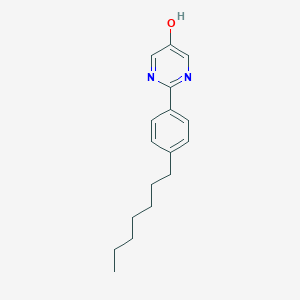
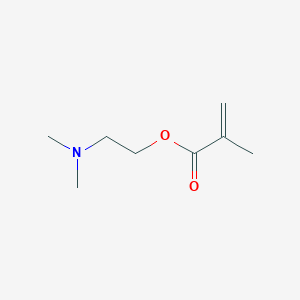
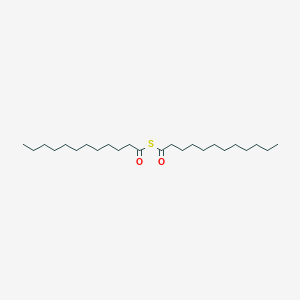
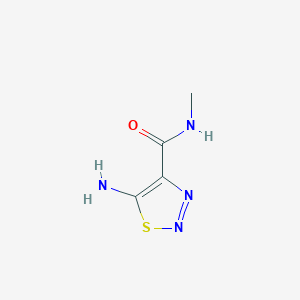
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
